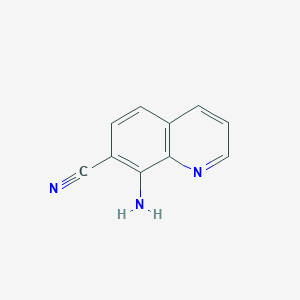

8-Aminoquinoline-7-carbonitrile

Description

Properties

IUPAC Name |

8-aminoquinoline-7-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-8-4-3-7-2-1-5-13-10(7)9(8)12/h1-5H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOULIPXAYDHVEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C#N)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540878 | |

| Record name | 8-Aminoquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98012-85-2 | |

| Record name | 8-Aminoquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinoline-7-carbonitrile typically involves the functionalization of the quinoline ring. One common method is the cyclization of N-propargyl aniline derivatives using tin and indium chlorides as catalysts . Another approach involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation .

Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Aminoquinoline-7-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like N-bromosuccinimide (NBS) under specific conditions.

Reduction: Reduction reactions can be performed using agents like stannous chloride dihydrate in ethanol.

Substitution: Substitution reactions often involve the use of aryl boronic acids and palladium catalysts.

Common Reagents and Conditions:

Oxidation: NBS in DMF at 50°C.

Reduction: Stannous chloride dihydrate in ethanol.

Substitution: Aryl boronic acids with palladium catalysts in DMSO at 140°C.

Major Products: The major products formed from these reactions include brominated, reduced, and arylated quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

8-AQ-7-CN and its derivatives have been extensively studied for their antimalarial properties. The compound exhibits activity against Plasmodium falciparum, the parasite responsible for malaria. Research indicates that modifications to the chemical structure of 8-AQ can enhance its efficacy while reducing toxicity. For instance, metal complexes formed with 8-AQ have shown improved antimalarial activity, with IC50 values ranging from 100 to 1000 µg/mL against chloroquine-resistant strains of the parasite .

Mechanism of Action

The mechanism of action involves the formation of reactive metabolites that induce oxidative stress in erythrocytes, inhibiting the growth of malaria parasites by affecting their metabolic pathways . Moreover, studies have suggested that 8-AQ compounds can target liver stages of Plasmodium, preventing relapse and transmission.

Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of 8-AQ-7-CN and its metal complexes in treating neurodegenerative diseases. These compounds have been shown to alleviate oxidative stress in neuronal cells, restoring cell survival and maintaining mitochondrial function through the activation of specific signaling pathways . This suggests a dual role for 8-AQ-7-CN in both antimalarial and neuroprotective therapies.

Biological Applications

Fluorescent Probes

In biological research, 8-AQ-7-CN is utilized as a fluorescent probe for detecting zinc ions. The ability to form stable complexes with metal ions makes it valuable for studying metal ion homeostasis in biological systems. This application is particularly important in understanding various pathophysiological conditions where metal ion dysregulation occurs.

Antimicrobial Properties

Research has also demonstrated the antimicrobial activity of 8-AQ-7-CN and its derivatives against various Gram-negative bacteria. The metal complexes formed with this compound exhibit significant antibacterial effects, making them candidates for further development as novel antimicrobial agents .

Chemical Synthesis and Material Science

Bidentate Directing Group

In synthetic chemistry, 8-AQ-7-CN serves as a bidentate directing group in C-H bond activation reactions. This property facilitates the functionalization of complex organic molecules, paving the way for the synthesis of new materials with tailored properties.

Sustainable Synthesis Methods

Recent advancements in synthetic methodologies emphasize green chemistry approaches for producing 8-AQ-7-CN derivatives. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to minimize environmental impact while maximizing yield.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 8-aminoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, the compound targets the liver stages of Plasmodium infections, preventing relapse and transmission . It may also alter calcium homeostasis and affect vesicular transport .

Comparison with Similar Compounds

Boiling Points and Solubility

- 3-Chloro-7-(pentylamino)quinoline-8-carbonitrile: Predicted boiling point = 452.3±45.0 °C; density = 1.20±0.1 g/cm³ . The pentylamino group likely improves solubility in organic solvents compared to shorter-chain analogs.

- 8-Bromo-2-chloro-7-methoxyquinoline-3-carbonitrile: Higher molecular weight (328.54 g/mol) due to bromine and methoxy substituents, which may reduce aqueous solubility .

Acidity (pKa)

- 3-Chloro-7-(pentylamino)quinoline-8-carbonitrile: Predicted pKa = 0.83±0.42, indicating weak basicity influenced by the electron-withdrawing nitrile and chlorine .

Research Findings and Trends

- Substituent Impact : The position and type of substituents (e.g., Cl, Br, OCH₃) significantly alter electronic density, affecting reactivity and interactions with biological targets .

- Synthetic Challenges: Functionalization at the 7- and 8-positions of quinoline requires precise control, as seen in the preparation of 7-bromo-4-chloroquinoline-3-carbonitrile (Similarity: 0.72 to this compound) .

- Material Science Potential: Nitrile groups in these compounds may enable applications in coordination chemistry or polymer synthesis .

Q & A

Q. What are the primary synthetic routes for 8-Aminoquinoline-7-carbonitrile, and how are reaction conditions optimized?

The synthesis of this compound often employs multicomponent reactions (e.g., Betti reaction derivatives) or stepwise functionalization of quinoline scaffolds. Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but require careful monitoring to avoid decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may stabilize reactive intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) are used to accelerate cyclization or nitrile formation. Optimization involves iterative adjustment of these parameters, followed by purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., distinguishing C-7 carbonitrile from C-8 amino groups).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for halogenated derivatives.

- X-ray crystallography : Resolves ambiguous stereochemistry or crystal packing effects influencing reactivity .

Q. What are the key biological activities reported for this compound derivatives?

- Antimalarial activity : Analogous to primaquine, derivatives target hypnozoites in Plasmodium vivax but require structural optimization to reduce hemolytic toxicity in G6PD-deficient models .

- Antimicrobial properties : Nitrile and amino groups enhance interactions with bacterial enzymes (e.g., DNA gyrase), though potency varies with substituent position .

Advanced Research Questions

Q. How do structural modifications at the C-7 and C-8 positions influence the compound’s structure-activity relationship (SAR)?

- C-7 carbonitrile : Enhances electron-withdrawing effects, stabilizing interactions with metalloenzymes (e.g., zinc-dependent proteases). Replacement with carboxylic acid reduces membrane permeability .

- C-8 amino group : Critical for antimalarial activity; methylation or acylation (e.g., 8-amidoquinoline) shifts activity toward fluorescent probe applications (e.g., zinc sensing) . Comparative studies with 7-nitroquinolin-8-amine show nitro groups increase redox-mediated toxicity, while amino groups improve solubility .

Q. What mechanistic insights explain the hemolytic toxicity of this compound in G6PD-deficient models?

- Redox cycling : The aminoquinoline core generates reactive oxygen species (ROS) via cytochrome P450 metabolism, overwhelming erythrocyte antioxidant defenses (e.g., glutathione depletion).

- In vitro models : Use G6PD-knockout cell lines or murine erythrocytes to quantify ROS and hemolysis. Structural mitigation strategies include introducing electron-donating substituents (e.g., methoxy groups) to reduce redox activity .

Q. How can this compound be functionalized for use as a fluorescent probe in metal ion detection?

- Amide conjugation : Attaching fluorophores (e.g., dansyl groups) to the C-8 amino group creates turn-on probes for Zn²⁺, with selectivity achieved by tuning the nitrile’s Lewis acidity.

- Photophysical optimization : Adjust excitation/emission wavelengths by modifying the quinoline π-system (e.g., bromination at C-6) .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Systematic reviews : Follow PRISMA guidelines to evaluate study heterogeneity (e.g., assay protocols, cell lines). For example, discrepancies in IC₅₀ values for antimalarial activity may arise from variations in Plasmodium strain susceptibility .

- Dose-response normalization : Use standardized units (e.g., nM vs. µg/mL) and validate results across multiple assays (e.g., luciferase-based vs. microscopy-based parasite viability) .

Q. What role does crystallographic data play in understanding the compound’s reactivity and stability?

- Hydrogen-bonding networks : X-ray structures reveal intramolecular H-bonds between the C-8 amino group and adjacent substituents, influencing conformational rigidity and degradation pathways.

- Polymorph screening : Identify stable crystalline forms for formulation studies using differential scanning calorimetry (DSC) .

Q. Which computational methods are effective for predicting the metabolic stability of this compound derivatives?

- Docking studies : Simulate interactions with CYP450 isoforms (e.g., CYP2D6) to predict oxidation sites.

- QSAR models : Train algorithms on datasets of hepatic microsomal clearance rates to prioritize derivatives with improved pharmacokinetics .

Q. How can researchers design in vitro assays to evaluate the compound’s potential for drug-drug interactions?

- CYP inhibition assays : Use fluorogenic substrates in human liver microsomes to quantify inhibition of major CYP isoforms (e.g., CYP3A4).

- Transporter assays : Measure uptake/efflux via OATP1B1 or P-gp using Caco-2 cell monolayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.